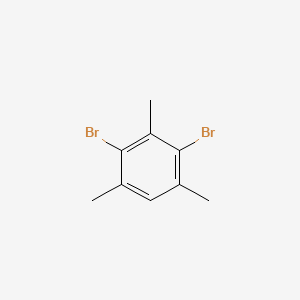

2,4-Dibromo-1,3,5-trimethylbenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51629. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-1,3,5-trimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Br2/c1-5-4-6(2)9(11)7(3)8(5)10/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIHJFEWFZJQTFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1Br)C)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00219579 | |

| Record name | 2,4-Dibromo-1,3,5-trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6942-99-0 | |

| Record name | 2,4-Dibromo-1,3,5-trimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6942-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dibromo-1,3,5-trimethylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006942990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6942-99-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51629 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dibromo-1,3,5-trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dibromo-1,3,5-trimethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dibromomesitylene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block

2,4-Dibromomesitylene, also known as 1,3-dibromo-2,4,6-trimethylbenzene, is a halogenated aromatic hydrocarbon that serves as a pivotal intermediate in the landscape of organic synthesis. Its unique substitution pattern on the mesitylene core, featuring two bromine atoms flanking a methyl group, imparts a distinct combination of steric hindrance and electronic properties. This structure makes it a valuable precursor for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceuticals and advanced materials. This guide provides a comprehensive overview of the physical and chemical properties of 2,4-Dibromomesitylene, detailed synthetic protocols, spectroscopic analysis, and its applications in modern chemical research.

Physicochemical Properties: A Quantitative Overview

2,4-Dibromomesitylene is an off-white crystalline solid under standard conditions.[1] Its key physical and chemical properties are summarized in the table below, providing essential data for its handling, storage, and use in chemical reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀Br₂ | [1] |

| Molecular Weight | 277.98 g/mol | [1] |

| CAS Number | 6942-99-0 | [1] |

| Appearance | Off-white crystalline solid | [1] |

| Melting Point | 61-63 °C | [1] |

| Boiling Point | 282.9 ± 35.0 °C at 760 mmHg | [1] |

| Density | 1.6 ± 0.1 g/cm³ | [1] |

| Flash Point | 141.7 ± 25.2 °C | [1] |

| Solubility | Soluble in many organic solvents; low solubility in water. | [2] |

Synthesis of 2,4-Dibromomesitylene: A Step-by-Step Protocol

The synthesis of 2,4-Dibromomesitylene is typically achieved through the electrophilic bromination of mesitylene (1,3,5-trimethylbenzene). The reaction conditions can be controlled to favor the formation of the dibrominated product over mono- or tri-brominated species. A representative laboratory-scale synthesis is detailed below.

Experimental Protocol: Bromination of Mesitylene

Causality Behind Experimental Choices: The choice of a non-polar solvent like carbon tetrachloride facilitates the dissolution of the non-polar mesitylene and bromine. The reaction is conducted at a low temperature to control the rate of the highly exothermic bromination reaction and to minimize the formation of over-brominated byproducts. The use of fuming nitric acid as a catalyst enhances the electrophilicity of bromine.[3] The subsequent washing steps are crucial for removing unreacted bromine, hydrobromic acid, and the catalyst to yield a pure product.

Step-by-Step Methodology: [3]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve mesitylene (5 g) in acetic acid (5 mL).

-

Bromine Addition: With continuous stirring, add bromine (7.5 mL) to the solution.

-

Catalyst Addition: Carefully add fuming nitric acid (2 mL) to the reaction mixture.

-

Reaction Time: Allow the mixture to stand for approximately 2 hours to ensure the completion of the reaction.

-

Work-up: Extract the product with carbon tetrachloride. Wash the organic layer thoroughly with a 2% sodium hydroxide solution to remove any unreacted bromine and acidic byproducts, followed by washing with water.

-

Drying and Crystallization: Dry the organic layer over anhydrous calcium chloride and then allow the solvent to evaporate to induce crystallization of the 2,4-Dibromomesitylene product.

-

Purification: The resulting needle-shaped crystals can be further purified by recrystallization from a suitable solvent such as ethanol.

Caption: Synthesis of 2,4-Dibromomesitylene via electrophilic bromination of mesitylene.

Chemical Reactivity and Synthetic Applications

The chemical reactivity of 2,4-Dibromomesitylene is dominated by the two bromine substituents on the aromatic ring. These bromine atoms can participate in a variety of transformations, making it a versatile intermediate in organic synthesis.

Grignard Reagent Formation

One of the most common reactions of aryl bromides is the formation of Grignard reagents. 2,4-Dibromomesitylene can react with magnesium metal in an ethereal solvent to form the corresponding Grignard reagent. However, the presence of two bromine atoms allows for the potential of forming a mono- or di-Grignard reagent, depending on the stoichiometry of the magnesium used. The steric hindrance provided by the flanking methyl groups can influence the reactivity of these Grignard reagents.

Cross-Coupling Reactions

2,4-Dibromomesitylene is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[4][5] These reactions allow for the formation of new carbon-carbon bonds, enabling the synthesis of more complex and functionalized aromatic compounds. The differential reactivity of the two bromine atoms, influenced by their electronic and steric environment, can potentially be exploited for selective, sequential cross-coupling reactions.

Role in Drug Development and Medicinal Chemistry

Aromatic compounds are fundamental building blocks in the design of therapeutic agents.[6] The introduction of bromine atoms into a molecular structure can significantly influence its pharmacokinetic and pharmacodynamic properties. Bromine can act as a bioisostere for other groups, enhance binding affinity to biological targets through halogen bonding, and modify the metabolic stability of a drug candidate.[7] While direct applications of 2,4-Dibromomesitylene in marketed drugs are not extensively documented, its role as a precursor to more complex, biologically active molecules is of significant interest to medicinal chemists. Polybrominated aromatic compounds, in general, have been investigated for their potential as anticancer agents.[4][8]

Caption: Reactivity and synthetic pathways of 2,4-Dibromomesitylene.

Spectroscopic Analysis

A thorough understanding of the spectroscopic data of 2,4-Dibromomesitylene is essential for its identification and characterization.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2,4-Dibromomesitylene is expected to show distinct signals for the aromatic proton and the three methyl groups.

-

Aromatic Proton (H-5): A singlet is expected for the single aromatic proton, typically in the range of δ 7.0-7.5 ppm. Its chemical shift will be influenced by the deshielding effect of the aromatic ring and the two bromine atoms.

-

Methyl Protons (C1-CH₃, C3-CH₃, C5-CH₃): Three distinct singlets are anticipated for the three methyl groups due to their different chemical environments. The methyl groups at positions 2 and 6 will be deshielded by the adjacent bromine atoms and are expected to appear further downfield compared to the methyl group at position 4.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Aromatic Carbons: Six distinct signals are expected for the six aromatic carbons. The carbons bearing the bromine atoms (C-2 and C-4) will show signals at lower field due to the electronegativity of bromine. The chemical shifts of the other aromatic carbons will also be influenced by the substitution pattern. Quaternary carbons (those without attached protons) will typically show weaker signals.[6]

-

Methyl Carbons: Three distinct signals are expected for the three methyl carbons, with their chemical shifts appearing in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of 2,4-Dibromomesitylene will exhibit characteristic absorption bands for the aromatic ring and the methyl groups.

-

C-H Stretching (Aromatic): A weak to medium absorption band is expected above 3000 cm⁻¹ corresponding to the stretching vibration of the C-H bond on the aromatic ring.[9]

-

C-H Stretching (Aliphatic): Strong absorption bands are expected just below 3000 cm⁻¹ due to the C-H stretching vibrations of the methyl groups.[9]

-

C=C Stretching (Aromatic): Medium to weak absorption bands in the region of 1600-1450 cm⁻¹ are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.[9]

-

C-Br Stretching: A strong absorption band in the fingerprint region, typically between 600 and 500 cm⁻¹, can be attributed to the C-Br stretching vibration.

Mass Spectrometry

The mass spectrum of 2,4-Dibromomesitylene provides valuable information about its molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio). This will result in a cluster of peaks at m/z 276, 278, and 280 with a relative intensity ratio of approximately 1:2:1.[10]

-

Fragmentation: Common fragmentation pathways include the loss of a bromine atom ([M-Br]⁺) and the loss of a methyl group ([M-CH₃]⁺). The fragmentation pattern can provide further structural confirmation.

Safety and Handling

2,4-Dibromomesitylene should be handled with appropriate safety precautions in a well-ventilated area. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2,4-Dibromomesitylene is a valuable and versatile building block in organic synthesis. Its well-defined physical and chemical properties, coupled with its reactivity in a range of important chemical transformations, make it a key intermediate for researchers in academia and industry. A thorough understanding of its synthesis, spectroscopic characteristics, and chemical behavior is crucial for its effective utilization in the development of new pharmaceuticals, agrochemicals, and functional materials.

References

-

ChemBK. 2,4-DIBROMOMESITYLENE - Introduction. Available at: [Link]

-

Varma, P. S., & Subrahmanian, T. S. (1936). Hafegenation. Part XVI. B:romination and Iodination. of Mesitylene. Zenodo. Available at: [Link]

-

Wikipedia. Mesityl bromide. Available at: [Link]

-

Organic Syntheses. Mesitoic acid. Available at: [Link]

-

NIST. Benzene, 2,4-dibromo-1,3,5-trimethyl-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. Available at: [Link]

- Google Patents. Method of preparing 2-bromo-4,6-dinitromesitylene.

-

Exploring 2,4-Dibromomesitylene: Properties, Applications, and Manufacturing. (n.d.). Available at: [Link]

-

Mayer, A. M., et al. (2020). 40 Years of Research on Polybrominated Diphenyl Ethers (PBDEs)—A Historical Overview and Newest Data of a Promising Anticancer Drug. Marine Drugs, 18(10), 493. Available at: [Link]

-

University of Colorado Boulder. Spin-spin splitting and coupling - Coupling in 1H NMR. Available at: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

University of Calgary. Table of Characteristic IR Absorptions. Available at: [Link]

-

Chemguide. interpreting C-13 NMR spectra. Available at: [Link]

-

UCLA. Introduction to IR Spectra - WebSpectra. Available at: [Link]

-

McCallum, J. (2020, June 16). Determine structures from IR spectra [Video]. YouTube. Available at: [Link]

-

University of Arizona. Interpretation of mass spectra. Available at: [Link]

-

Chem Help ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube. Available at: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Available at: [Link]

-

Oregon State University. 13C NMR Chemical Shifts. Available at: [Link]

-

Iowa State University. NMR Coupling Constants. Available at: [Link]

-

Request PDF. (2025, August 6). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate. Available at: [Link]

-

Request PDF. (2025, August 10). Convenient Preparation of Halo-1,3-thiazoles: Important Building Blocks for Materials and Pharmaceutical Synthesis. ResearchGate. Available at: [Link]

-

Liu, Y., et al. (2013). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. RSC Advances, 3(43), 20735-20738. Available at: [Link]

-

Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. Available at: [Link]

-

Compound Interest. (2015, February 5). Analytical Chemistry – Infrared (IR) Spectroscopy. Available at: [Link]

-

Chem Help ASAP. (2023, February 3). predicting likely fragments in a mass spectrum [Video]. YouTube. Available at: [Link]

-

Clark, J. (2023, August 29). Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. Available at: [Link]

-

Slanina, T., & Slavětínská, L. (2022). Palladium-Catalyzed Cross-Coupling Reactions of Borylated Alkenes for the Stereoselective Synthesis of Tetrasubstituted Double Bond. Organics, 3(3), 209-232. Available at: [Link]

-

Chemguide. mass spectra - fragmentation patterns. Available at: [Link]

-

LibreTexts Chemistry. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

University of Michigan. (2024, July 2). Using visible light to make pharmaceutical building blocks. ScienceDaily. Available at: [Link]

-

Magano, J., & Dunetz, J. R. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Chemical reviews, 112(4), 2177–2250. Available at: [Link]

-

Request PDF. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. ResearchGate. Available at: [Link]

-

Request PDF. (2025, August 6). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. ResearchGate. Available at: [Link]

-

Simon, R. C., Mutti, F. G., & Kroutil, W. (2013). Biocatalytic synthesis of enantiopure building blocks for pharmaceuticals. Drug discovery today. Technology, 10(1), e37–e44. Available at: [Link]

-

Organic Syntheses. bromomesitylene. Available at: [Link]

- Google Patents. Improved process for side-chain bromination of alkyl-benzenes.

-

H NMR Spectroscopy. (n.d.). Available at: [Link]

-

Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of medicinal chemistry, 56(4), 1363–1388. Available at: [Link]

Sources

- 1. EP1705168A1 - Improved process for side-chain bromination of alkyl-benzenes - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. zenodo.org [zenodo.org]

- 4. Mesityl bromide - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. Benzene, 2,4-dibromo-1,3,5-trimethyl- [webbook.nist.gov]

- 10. chemguide.co.uk [chemguide.co.uk]

Introduction: The Strategic Value of Halogenated Aromatic Scaffolds

An In-Depth Technical Guide to 2,4-Dibromo-1,3,5-trimethylbenzene (CAS: 6942-99-0)

Halogenated aromatic compounds are foundational pillars in the edifice of modern synthetic chemistry. They serve as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The carbon-halogen bond is a key functional handle, enabling a diverse array of chemical transformations, most notably nucleophilic substitution and metal-catalyzed cross-coupling reactions.[1]

Within this class, brominated trimethylbenzenes offer a unique combination of steric and electronic properties. 1,3,5-Trimethylbenzene (mesitylene) provides a sterically hindered yet highly activated aromatic core due to the electron-donating nature of its three symmetrically placed methyl groups. This directs electrophilic substitution to the 2, 4, and 6 positions, allowing for the controlled synthesis of specific isomers.[1]

This guide focuses on This compound (also known as 2,4-Dibromomesitylene), a key dibrominated isomer. The presence of two reactive bromine atoms on this defined scaffold makes it a valuable and predictable building block for the construction of more complex, functionalized molecules, driving research where precise synthetic control is paramount.[1]

Physicochemical and Structural Properties

This compound is a solid at room temperature, appearing as a white to off-white crystalline powder.[2] Its key physical and chemical identifiers are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 6942-99-0 | [3] |

| Molecular Formula | C₉H₁₀Br₂ | [3][4] |

| Molecular Weight | 277.98 g/mol | [3] |

| Appearance | White to light yellow solid/crystal | [2][5] |

| Melting Point | 61-63 °C | [5][6] |

| Boiling Point | 278-279 °C | [5][6] |

| Density | ~1.68 g/cm³ (estimate) | [2][5] |

| IUPAC Name | This compound | [3] |

| Synonyms | 2,4-Dibromomesitylene | [3][4] |

Synthesis and Purification: A Practical Workflow

The synthesis of this compound is achieved via the electrophilic aromatic substitution (EAS) of mesitylene. The three methyl groups are activating ortho-, para-directors, making the 2, 4, and 6 positions electronically rich and susceptible to electrophilic attack. By controlling the stoichiometry of the brominating agent, one can favor the formation of the dibrominated product over mono- or tri-brominated species.

Mechanism: Electrophilic Aromatic Bromination

The reaction proceeds through a canonical EAS mechanism. A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is used to polarize the Br-Br bond, generating a potent electrophile (Br⁺). The π-electron system of the mesitylene ring attacks this electrophile, forming a resonance-stabilized carbocation known as the Wheland intermediate. The loss of aromaticity in this step makes it the rate-determining step of the reaction.[7][8] In the final, rapid step, a weak base (such as Br⁻) removes a proton from the site of substitution, restoring the aromaticity of the ring.[8][9]

Caption: Mechanism of Electrophilic Aromatic Bromination.

Experimental Protocol: Synthesis of 2,4-Dibromomesitylene

This protocol is adapted from established procedures for the bromination of activated aromatic compounds.[10][11]

Materials:

-

1,3,5-Trimethylbenzene (Mesitylene)

-

Bromine (Br₂)

-

Acetic Acid (Glacial) or Dichloromethane (DCM) as solvent

-

Iron powder (Fe) or anhydrous Iron(III) Bromide (FeBr₃) as catalyst

-

Sodium thiosulfate solution (10% w/v)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Hexane and Ethyl Acetate for chromatography/recrystallization

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a scrubber (e.g., containing sodium thiosulfate solution to trap HBr gas), dissolve mesitylene (1.0 eq) in the chosen solvent (e.g., acetic acid). Add a catalytic amount of iron powder or FeBr₃.

-

Bromine Addition: In the dropping funnel, place a solution of bromine (2.0 eq) in the same solvent. Add this solution dropwise to the stirred mesitylene solution. If the reaction is vigorous, maintain the temperature below 30-40°C using an ice-water bath.

-

Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Allow the reaction to proceed until the starting material is consumed (typically several hours to overnight).

-

Quenching and Workup: Once complete, carefully pour the reaction mixture into an ice-water slurry. Quench any remaining bromine by adding 10% sodium thiosulfate solution until the orange/brown color disappears.

-

Extraction: Transfer the mixture to a separatory funnel. If DCM was the solvent, separate the organic layer. If acetic acid was used, extract the aqueous mixture three times with a suitable organic solvent like ethyl acetate or DCM.

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize acidic residues), water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol

The crude product, which may contain mono- and tri-brominated side products, requires purification.

Method 1: Recrystallization

-

Dissolve the crude solid in a minimum amount of a hot solvent system, such as ethanol or an ethyl acetate/hexane mixture.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Method 2: Column Chromatography

-

If recrystallization is insufficient, purify the crude material using silica gel column chromatography.

-

A non-polar eluent system, such as hexane or a hexane/ethyl acetate gradient, is typically effective.[10]

-

Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the purified this compound.

Caption: General workflow for the synthesis and validation of 2,4-Dibromomesitylene.

Spectroscopic Characterization: A Self-Validating System

Confirming the structure and purity of the synthesized product is paramount. The following spectroscopic methods provide a definitive analytical fingerprint for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides clear evidence of the substitution pattern. Due to the molecule's asymmetry, a distinct set of signals is expected:

-

Aromatic Proton: A single proton remains on the aromatic ring at the C6 position. It will appear as a singlet, expected in the aromatic region (~7.0-7.5 ppm).

-

Methyl Protons: The three methyl groups are in chemically non-equivalent environments. Therefore, three distinct singlets are expected in the aliphatic region (~2.2-2.6 ppm), each integrating to 3 protons. The exact chemical shifts will be influenced by the proximity of the bromine atoms.

¹³C NMR Spectroscopy

The carbon NMR spectrum will confirm the number of unique carbon environments. For this compound, nine distinct signals are predicted:

-

Aromatic Carbons: Six signals corresponding to the six carbons of the benzene ring. The carbons directly bonded to bromine (C2, C4) will be shifted significantly compared to the others.

-

Methyl Carbons: Three signals corresponding to the three non-equivalent methyl group carbons, typically appearing in the 20-25 ppm range.[12]

Mass Spectrometry (MS)

Mass spectrometry is particularly powerful for confirming the presence of bromine due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio).[13]

-

Molecular Ion Peak: For a dibrominated compound, the molecular ion will appear as a cluster of three peaks:

-

M: (containing two ⁷⁹Br isotopes)

-

M+2: (containing one ⁷⁹Br and one ⁸¹Br isotope)

-

M+4: (containing two ⁸¹Br isotopes)

-

-

Isotopic Abundance: The relative intensity of the M:M+2:M+4 peaks will be approximately 1:2:1 , which is a definitive signature for a molecule containing two bromine atoms.[13] For C₉H₁₀Br₂, the cluster will be centered around m/z 276/278/280.[4]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for the functional groups present:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹

-

C-Br stretching: In the fingerprint region, typically below 800 cm⁻¹

Reactivity and Synthetic Applications

The utility of this compound lies in the synthetic potential of its two C-Br bonds. These sites can be functionalized, often selectively, to build more elaborate molecular architectures.

-

Cross-Coupling Reactions: The bromine atoms are excellent leaving groups for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the attachment of aryl, alkyl, or acetylenic groups.[14]

-

Grignard and Lithiation Reactions: The C-Br bonds can be converted into organometallic reagents. Reaction with magnesium yields a Grignard reagent, while reaction with an organolithium reagent (e.g., n-butyllithium) at low temperature can generate an aryllithium species. These nucleophilic intermediates can then react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂). A notable example is the use of bromomesitylene to form a Grignard reagent, which is then carboxylated to produce mesitoic acid.[15]

-

Precursor for Advanced Materials: The structural rigidity and defined substitution pattern of the mesitylene core make it an attractive scaffold. For example, related brominated mesitylenes are used as starting materials for compounds that can be incorporated into high-performance polymers like polyamides and polyimides, valued for their thermal stability.[16]

Safety and Handling

This compound is classified as an irritant. Adherence to standard laboratory safety protocols is essential.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses or goggles, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than a simple halogenated hydrocarbon; it is a precisely functionalized building block that offers chemists reliable and predictable reactivity. Its synthesis from readily available mesitylene is straightforward, and its structure can be unequivocally confirmed by standard spectroscopic techniques. The true value of this compound is realized in its application as a versatile intermediate, where its two bromine atoms serve as strategic anchor points for the construction of complex molecules destined for use in materials science, agrochemicals, and pharmaceutical development. Understanding its properties, synthesis, and reactivity is key to unlocking its full potential in advanced chemical research.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 1,3,5-Tribromo-2,4,6-Trimethyl-Benzene: Properties and Applications. Retrieved from [Link]

-

Saeed, S., Rashid, N., Jones, P. G., & Hussain, R. (2011). 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o2062. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information ESI. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 2,4-dibromo-1,3,5-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

ChemBK. (2024, April 10). 2,4-DIBROMOMESITYLENE - Introduction. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 2,4-Dibromomesitylene: Properties, Applications, and Manufacturing. Retrieved from [Link]

-

Lumen Learning. (n.d.). Examples of electrophilic aromatic substitution. Organic Chemistry II. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Bromomesitylene. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

-

NIST. (n.d.). 2,4-D. NIST Chemistry WebBook. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™. Retrieved from [Link]

-

Wang, Z., et al. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 23(11), 2829. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Aromatic chlorination bromination electrophilic substitution. Retrieved from [Link]

- Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0013733). Retrieved from [Link]

- Google Patents. (n.d.). EP0520235A2 - Method of preparing 2-bromo-4,6-dinitromesitylene.

-

Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

-

Canvas. (2023, December 2). Bromo pattern in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Mesitoic acid. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. innospk.com [innospk.com]

- 3. This compound | C9H10Br2 | CID 81368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzene, 2,4-dibromo-1,3,5-trimethyl- [webbook.nist.gov]

- 5. chembk.com [chembk.com]

- 6. 2,4-DIBROMOMESITYLENE | 6942-99-0 [chemicalbook.com]

- 7. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Aromatic Reactivity [www2.chemistry.msu.edu]

- 10. 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. youtube.com [youtube.com]

- 14. innospk.com [innospk.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. EP0520235A2 - Method of preparing 2-bromo-4,6-dinitromesitylene - Google Patents [patents.google.com]

An In-depth Technical Guide to the 1H NMR Spectrum of 2,4-Dibromomesitylene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1H NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules.[1][2] By probing the magnetic properties of atomic nuclei, primarily protons (¹H), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[3] The resulting spectrum, a plot of signal intensity versus chemical shift, serves as a molecular fingerprint.

For substituted aromatic compounds like 2,4-dibromomesitylene, 1H NMR is particularly powerful. The chemical shifts of aromatic protons are highly sensitive to the nature and position of substituents on the ring, while spin-spin coupling patterns reveal the relative positions of neighboring protons.[4] A thorough understanding of these principles is crucial for the unambiguous structural assignment and purity assessment of synthesized compounds in drug discovery and development pipelines.

Deciphering the 1H NMR Spectrum of 2,4-Dibromomesitylene

Molecular Structure and Proton Environments

To predict and interpret the 1H NMR spectrum of 2,4-dibromomesitylene, we must first analyze its molecular structure to identify the distinct sets of chemically equivalent protons. Mesitylene (1,3,5-trimethylbenzene) itself is a highly symmetrical molecule, exhibiting only two signals in its 1H NMR spectrum: one for the three equivalent aromatic protons and another for the nine equivalent methyl protons.[5][6]

The introduction of two bromine substituents at the 2 and 4 positions breaks this symmetry. In 2,4-dibromomesitylene, we can identify three distinct proton environments:

-

Two sets of methyl protons: The methyl group at C1 is flanked by two bromine atoms, making it chemically distinct from the methyl groups at C3 and C5. The methyl groups at C3 and C5 are chemically equivalent due to the molecule's remaining plane of symmetry.

-

One aromatic proton: There is a single proton remaining on the aromatic ring at the C6 position.

Therefore, we anticipate a total of three distinct signals in the 1H NMR spectrum of 2,4-dibromomesitylene.

Predicted Chemical Shifts (δ)

The chemical shift of a proton is primarily influenced by the local electron density. Electron-withdrawing groups, such as halogens, deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield).[7][8][9] Conversely, electron-donating groups, like alkyl groups, shield protons, shifting their signals to a lower chemical shift (upfield).

Another critical factor in aromatic systems is the magnetic anisotropy of the benzene ring.[10][11] The circulation of π-electrons in the aromatic ring generates a ring current, which creates its own induced magnetic field.[11][12] Protons outside the ring experience a magnetic field that reinforces the applied external field, leading to significant deshielding and characteristic downfield shifts, typically in the range of 6.5-8.0 ppm.[9]

Based on these principles, we can predict the approximate chemical shifts for the protons in 2,4-dibromomesitylene:

-

Aromatic Proton (H-6): This proton is on an sp²-hybridized carbon and is subject to the deshielding effect of the aromatic ring current. Additionally, it is influenced by the two bromine atoms and three methyl groups. We expect its signal to appear in the aromatic region, likely around 7.0-7.5 ppm .

-

Methyl Protons (C1-CH₃): This methyl group is ortho to two electron-withdrawing bromine atoms. This proximity will cause significant deshielding compared to a typical methyl group on a benzene ring. Its signal is expected to be downfield, possibly in the range of 2.4-2.6 ppm .

-

Methyl Protons (C3/C5-CH₃): These two equivalent methyl groups are further from the bromine atoms. While still attached to the aromatic ring, their chemical environment is less deshielded than the C1-methyl group. Their signal is anticipated to be in the typical benzylic proton range, around 2.2-2.4 ppm .[2]

Spin-Spin Coupling and Signal Multiplicity

Spin-spin coupling, or J-coupling, arises from the interaction of the magnetic moments of non-equivalent protons through the intervening chemical bonds.[13] This interaction causes the splitting of NMR signals into multiplets. The multiplicity of a signal is described by the n+1 rule , where 'n' is the number of equivalent neighboring protons.

In 2,4-dibromomesitylene, the single aromatic proton (H-6) has no adjacent protons. The methyl protons are also not adjacent to any other non-equivalent protons. Therefore, we do not expect to see any significant short-range (2-bond or 3-bond) coupling.

However, long-range coupling across four or more bonds can sometimes be observed, especially in rigid systems like aromatic rings.[14][15] A weak four-bond coupling (⁴J) might exist between the aromatic proton (H-6) and the protons of the adjacent methyl groups (C1-CH₃ and C5-CH₃). This would result in the aromatic proton signal appearing as a very narrow triplet or a broadened singlet, and the methyl signals as very narrow doublets. In practice, these long-range couplings are often small (typically < 1 Hz) and may not be resolved, leading to all three signals appearing as singlets.[14]

Integration

The area under each signal in a 1H NMR spectrum is proportional to the number of protons giving rise to that signal.[16][17] For 2,4-dibromomesitylene, the expected integration ratio for the three signals would be:

-

Aromatic Proton: 1H

-

C1-Methyl Protons: 3H

-

C3/C5-Methyl Protons: 6H

This 1:3:6 integration ratio is a key diagnostic feature for confirming the identity of the compound.

Summary of Predicted Spectral Data

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic H-6 | 7.0 - 7.5 | Singlet (or narrow triplet) | 1H |

| C1-CH₃ | 2.4 - 2.6 | Singlet (or narrow doublet) | 3H |

| C3/C5-CH₃ | 2.2 - 2.4 | Singlet (or narrow doublet) | 6H |

Experimental Protocol for 1H NMR Spectrum Acquisition

The following provides a detailed, step-by-step methodology for acquiring a high-quality 1H NMR spectrum of 2,4-dibromomesitylene.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that will dissolve the sample and does not have signals that overlap with the analyte signals. Deuterated chloroform (CDCl₃) is a common and suitable choice.[17]

-

Sample Concentration: Weigh approximately 5-10 mg of 2,4-dibromomesitylene and dissolve it in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).[8] However, modern NMR spectrometers can also reference the spectrum to the residual solvent peak.

-

Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Capping: Cap the NMR tube securely.

Spectrometer Setup and Data Acquisition

These steps are a general guide; specific commands may vary depending on the spectrometer's manufacturer and software.[18][19]

-

Instrument Login and Sample Insertion: Log in to the spectrometer's control software and insert the sample into the magnet.[18]

-

Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field across the sample, which improves signal resolution.[18]

-

Setting Acquisition Parameters:

-

Experiment Type: Select a standard 1D proton experiment.

-

Number of Scans (nt): For a sample of this concentration, 8 to 16 scans are typically sufficient to achieve a good signal-to-noise ratio.[19]

-

Spectral Width (sw): A standard spectral width for proton NMR (e.g., -2 to 12 ppm) is appropriate.

-

Acquisition Time (at): A typical value is 2-4 seconds.

-

Relaxation Delay (d1): A delay of 1-2 seconds is usually adequate for routine 1H NMR.

-

-

Acquisition: Start the data acquisition.[19]

Data Processing

-

Fourier Transform (FT): The raw data (Free Induction Decay, or FID) is converted into a frequency-domain spectrum via a Fourier Transform.

-

Phasing: The spectrum is phased to ensure that all peaks are in the absorptive mode and have a flat baseline. This can be done automatically or manually.

-

Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat and at zero intensity.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0 ppm or the residual solvent peak to its known chemical shift (e.g., 7.26 ppm for CDCl₃).

-

Integration: Integrate the area under each signal to determine the relative ratios of the different types of protons.

-

Peak Picking: Identify and label the chemical shift of each peak.

Logical Framework for Spectral Analysis

The following diagram illustrates the logical workflow for the structural elucidation of 2,4-dibromomesitylene from its 1H NMR spectrum.

Caption: Workflow for 1H NMR analysis of 2,4-dibromomesitylene.

Conclusion

The 1H NMR spectrum of 2,4-dibromomesitylene is a clear illustration of how chemical structure dictates spectral features. The presence of three distinct singlets with an integration ratio of 1:3:6 provides unambiguous evidence for the proposed structure. This guide has outlined the theoretical principles for predicting the spectrum, a robust experimental protocol for its acquisition, and a logical framework for its interpretation. For researchers in drug development and related scientific fields, a thorough and principled approach to NMR spectroscopy is fundamental to ensuring the identity, purity, and structural integrity of chemical entities.

References

- Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation.

- Chem 220 Laboratory. (2021, March 24).

- Study.com. (n.d.). Distinguish between Mesitylene and P-xylene on NMR spectrum.

- JoVE. (2024, April 4). ¹H NMR: Long-Range Coupling [Video].

- Reusch, W. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.

- The Organic Chemistry Tutor. (2022, March 31). Anisotropic effect (Magnetic Anisotropy) | Aromatic compounds, Alkenes, aldehydes and Alkynes [Video]. YouTube.

- TheElkchemist. (2024, September 17).

- University of Calgary. (n.d.). Ch 13 - Coupling.

- Química Orgánica.org. (n.d.). Magnetic Anisotropy - Paramagnetic Shielding.

- KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). In Organic Chemistry I.

- Chemisty Duniya. (2023, February 18). Magnetic Anisotropy || NMR Spectroscopy Organic Chemistry [Video]. YouTube.

- ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR.

- UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Long range coupling.

- ResearchGate. (n.d.). ¹H NMR spectra in d12-mesitylene showing trans-978 (bottom) and....

- Reddit. (2023, March 8). Can someone explain what anisotropy is in simple terms.

- University of Oxford. (n.d.). A User Guide to Modern NMR Experiments.

- Martin, G. E. (2018). Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (ch. 5, pp. 45-67). The Royal Society of Chemistry.

- Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment.

- Emory University. (2013, June 22). NMR Experiment Procedure.

- Unknown. (n.d.). Nuclear magnetic resonance is the branch of spectroscopy in which radio frequency waves induce tronsitions between.

- Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 1,3,5-trimethylbenzene (mesitylene).

- University of Ottawa NMR Facility Blog. (2012, August 17). Measurement of Long Range C H Coupling Constants.

- Kwan, E. E. (2011, March 29). Lecture 13: Experimental Methods. Harvard University.

- Wikipedia. (n.d.). Mesitylene.

- SpectraBase. (n.d.). Mesitylene - Optional[1H NMR] - Chemical Shifts.

- Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin.

- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.

- Oregon State University. (n.d.). 1H NMR Chemical Shift.

- Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.

- Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.

Sources

- 1. researchgate.net [researchgate.net]

- 2. compoundchem.com [compoundchem.com]

- 3. sc.edu [sc.edu]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. C9H12 1,3,5-trimethylbenzene (mesitylene) low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1,3,5-trimethylbenzene (mesitylene) 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Mesitylene - Wikipedia [en.wikipedia.org]

- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. Magnetic Anisotropy - Paramagnetic Shielding [quimicaorganica.org]

- 13. acdlabs.com [acdlabs.com]

- 14. Video: ¹H NMR: Long-Range Coupling [jove.com]

- 15. Illustrated Glossary of Organic Chemistry - Long range coupling [chem.ucla.edu]

- 16. m.youtube.com [m.youtube.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. books.rsc.org [books.rsc.org]

- 19. emory.edu [emory.edu]

13C NMR analysis of 2,4-Dibromo-1,3,5-trimethylbenzene

An In-Depth Technical Guide to the 13C NMR Analysis of 2,4-Dibromo-1,3,5-trimethylbenzene

Abstract

This technical guide provides a comprehensive framework for the 13C Nuclear Magnetic Resonance (NMR) analysis of this compound (also known as 2,4-Dibromomesitylene). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline. It delves into the causal relationships between molecular structure and spectral output, offering field-proven insights into experimental design, data acquisition, and spectral interpretation. We will explore the theoretical underpinnings of substituent effects on aromatic systems, present a self-validating experimental protocol, and provide a detailed predictive analysis of the 13C NMR spectrum, grounded in authoritative references.

Introduction: The Analytical Challenge

This compound (C₉H₁₀Br₂) is a substituted aromatic compound derived from mesitylene.[1] Its utility as a synthetic intermediate and building block in various chemical applications necessitates unambiguous structural confirmation. 13C NMR spectroscopy is an indispensable tool for this purpose, offering direct insight into the carbon framework of the molecule.

The substitution pattern of this molecule presents a fascinating case study. Unlike the highly symmetric parent compound, 1,3,5-trimethylbenzene (mesitylene), which yields only three 13C NMR signals due to chemical equivalence, the introduction of two bromine atoms at the 2- and 4-positions breaks this symmetry entirely.[2][3] Consequently, each of the nine carbon atoms in the molecule becomes chemically non-equivalent, a crucial hypothesis that 13C NMR analysis can confirm. This guide will detail the process of predicting, acquiring, and interpreting the resulting nine-signal spectrum.

Caption: Structure of this compound with carbon numbering.

Theoretical Principles: Predicting the Spectrum

A robust interpretation of a 13C NMR spectrum begins with a solid theoretical prediction. The chemical shift (δ) of each carbon is determined by its local electronic environment, which is influenced by hybridization, steric effects, and the inductive and resonance effects of neighboring substituents.[4][5]

The Role of Molecular Asymmetry

Symmetry is a primary determinant of the number of signals in an NMR spectrum.[6][7] For this compound, the plane of symmetry present in the parent mesitylene molecule is eliminated. This lack of symmetry renders all six aromatic carbons (C1-C6) and all three methyl carbons (C7, C8, C9) chemically distinct. Therefore, a total of nine unique signals are predicted in the 13C NMR spectrum.

Substituent Effects on Aromatic Carbons

The chemical shifts of the aromatic carbons are modulated by the electron-donating methyl groups and the electron-withdrawing bromine atoms.

-

Methyl Groups (-CH₃): As electron-donating groups, methyl substituents typically cause shielding (an upfield shift to lower ppm values) at the ortho and para positions relative to an unsubstituted benzene ring (δ ≈ 128.5 ppm). The ipso-carbon (the carbon to which the substituent is attached) is shifted downfield.

-

Bromine Atoms (-Br): Halogens exhibit a more complex influence. They are electron-withdrawing through induction but can be weakly electron-donating through resonance. The dominant effect on 13C chemical shifts is the "heavy atom effect" and inductive withdrawal, which significantly deshields the ipso-carbon (shifting it downfield).[8] The effect on ortho, meta, and para carbons is more nuanced but generally leads to shifts that differ from a standard benzene ring.[9][10]

Quaternary Carbons

The spectrum will feature five quaternary carbons: C1, C2, C3, C4, and C5. In proton-decoupled 13C NMR spectra, quaternary carbons often exhibit signals of lower intensity.[4][11] This is due to a longer relaxation time (T1) and the absence of a Nuclear Overhauser Effect (NOE) enhancement from directly attached protons. This intensity difference can be a valuable tool for signal assignment.

Experimental Protocol: A Self-Validating Workflow

The quality of an NMR spectrum is profoundly dependent on meticulous sample preparation and appropriate instrument parameterization.[12] The following protocol is designed to ensure high-quality, reproducible data.

Caption: Standard workflow for 13C NMR analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Quantity: Weigh approximately 50-100 mg of this compound. A higher concentration is generally better for 13C NMR due to its low natural abundance, reducing acquisition time.[13][14]

-

Solvent: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a small vial. Deuterated solvents are essential for the spectrometer's lock system.

-

Dissolution: Ensure the sample is completely dissolved. Gentle warming or sonication can be used if necessary.

-

Filtration: It is critical to remove any solid particles, as they disrupt the magnetic field homogeneity, leading to broadened spectral lines. Filter the solution through a Pasteur pipette packed with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.[14]

-

Standard: Add a small amount (1-2 drops from a capillary) of Tetramethylsilane (TMS) as an internal standard to reference the chemical shifts to 0.0 ppm.[13]

-

-

Instrumental Parameters (for a 400-500 MHz Spectrometer):

-

Experiment: Standard proton-decoupled 1D 13C experiment.

-

Spectral Width: ~250 ppm (e.g., from -10 to 240 ppm) to ensure all signals are captured.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay can help in accurately observing quaternary carbons, though it increases total experiment time.

-

Number of Scans: 512 to 2048 scans, depending on the sample concentration. The signal-to-noise ratio improves with the square root of the number of scans.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections to obtain a clean spectrum.

-

Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

-

Identify and label all nine peaks.

-

Spectral Interpretation: Assignment of Signals

Based on the principles outlined in Section 2, we can predict the approximate chemical shift regions for the nine distinct carbon signals. The analysis combines data on substituent effects in benzenes with general knowledge of 13C chemical shifts.[4][15]

| Carbon Number (from Fig. 1) | Carbon Type | Key Substituent(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C7, C8, C9 | sp³ CH₃ | Attached to aromatic ring | 20 - 25 | Typical range for methyl groups on a benzene ring.[2] Slight variations are expected due to their different ortho and para relationships with the bromine atoms. |

| C6 | sp² CH | Ortho to -CH₃ and -Br | 128 - 135 | Aromatic CH carbon. Its chemical shift will be influenced by the adjacent electron-donating methyl group and electron-withdrawing bromo group. |

| C2, C4 | sp² C-Br | Ipso-carbon to Bromine | 115 - 125 | Halogen-substituted carbons are shifted significantly. Bromine's heavy atom and inductive effects are the primary drivers of this shift.[8] |

| C1, C3, C5 | sp² C-CH₃ | Ipso-carbon to Methyl | 135 - 145 | The attachment of alkyl groups deshields the ipso-carbon.[5] These three carbons will have distinct shifts due to their differing proximity to the two bromine atoms. |

Note on Assignments:

-

The three methyl carbons (C7, C8, C9) will appear in the aliphatic region (~20-25 ppm).

-

The only protonated aromatic carbon, C6 , will likely appear in the typical aromatic CH region.

-

The two carbons directly bonded to bromine, C2 and C4 , will be distinct from other aromatic carbons.

-

The three carbons bonded to methyl groups, C1, C3, and C5 , will be the most deshielded (downfield) of the aromatic carbons.

-

The five quaternary carbons (C1, C2, C3, C4, C5) are expected to show signals with lower intensity compared to the protonated C6 and the methyl carbons.[4][11]

Conclusion

The is an excellent exercise in applying fundamental spectroscopic principles to an asymmetric molecule. The key takeaway is the prediction of nine distinct signals, a direct consequence of the broken symmetry from the parent mesitylene structure. By understanding the competing electronic effects of the methyl and bromo substituents, a chemist can confidently assign each peak in the experimental spectrum. The rigorous experimental protocol outlined herein serves as a foundation for acquiring high-fidelity data, ensuring that the resulting spectrum is a true and accurate representation of the molecule's unique carbon framework.

References

-

Miyajima, G., Takahashi, K., & Nishimoto, K. (1974). Substituent Effects on the 13C Chemical Shifts in Substituted Benzenes. Organic Magnetic Resonance, 6(8), 413-417. [Link]

-

Physical Chemistry Chemical Physics. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Royal Society of Chemistry. [Link]

-

Taylor & Francis Online. (2022). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

-

University of Ottawa. NMR Sample Preparation. [Link]

-

Lauterbur, P. C. (1963). C13 Nuclear Magnetic Resonance Spectra of Substituted Benzenes. Journal of the American Chemical Society, 83(8), 1838-1846. [Link]

-

Anasazi Instruments. (2018). A Great 13C NMR Spectrum Even When Your Sample is Dilute. [Link]

-

University College London (UCL). Sample Preparation for NMR. [Link]

-

University of Maryland, Baltimore County. NMR Sample Requirements and Preparation. [Link]

-

ChemRxiv. (2023). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. [Link]

-

PubChem. This compound. [Link]

-

Human Metabolome Database. 1,2,4-Trimethylbenzene 13C NMR Spectrum. [Link]

-

Pearson. How might you use 13C NMR spectroscopy to differentiate between ortho, meta, and para substitution patterns. [Link]

-

CASPRE. 13C NMR Predictor. [Link]

-

Chem Help ASAP. (2022). Sample 13C NMR spectra of compounds with common functional groups. YouTube. [Link]

-

OpenStax. (2023). Characteristics of 13C NMR Spectroscopy. Organic Chemistry. [Link]

-

eCampusOntario Pressbooks. 13C NMR Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of 1,3,5-trimethylbenzene (mesitylene). [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Fowler, S. (2017). How to predict the 13C NMR spectrum of a compound. YouTube. [Link]

-

Chemistry with Caroline. (2022). How to Interpret the Number of Signals in a 13C NMR for Organic Chemistry. YouTube. [Link]

-

Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. [Link]

Sources

- 1. This compound | C9H10Br2 | CID 81368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. C9H12 C-13 nmr spectrum of 1,3,5-trimethylbenzene (mesitylene) analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1,3,5-trimethylbenzene (mesitylene) C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 5. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. youtube.com [youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 15. chem.libretexts.org [chem.libretexts.org]

mass spectrometry of 2,4-Dibromo-1,3,5-trimethylbenzene

An In-Depth Technical Guide to the Mass Spectrometry of 2,4-Dibromo-1,3,5-trimethylbenzene

Foreword: Beyond the Spectrum

In the field of analytical chemistry, a mass spectrum is more than a mere plot of intensity versus mass-to-charge ratio; it is a molecular fingerprint, a story of stability and fragmentation written in the language of ions. This guide is designed for the discerning researcher and drug development professional who seeks not just to acquire data, but to understand it. We will delve into the mass spectrometric analysis of this compound (also known as 2,4-dibromomesitylene), a key building block in organic synthesis.[1] Our approach will be grounded in first principles, explaining the causality behind experimental choices and demonstrating how a well-designed protocol becomes a self-validating system for robust and reliable characterization.

The Foundational Signature: Understanding the Analyte and its Isotopic Fingerprint

This compound is an aromatic compound with the chemical formula C₉H₁₀Br₂ and a nominal molecular weight of approximately 278 g/mol .[2][3][4] Its utility in synthetic chemistry is significant, but its structure presents a distinct and powerful diagnostic feature in mass spectrometry: the presence of two bromine atoms.

To comprehend its mass spectrum, one must first appreciate the natural isotopic abundance of bromine. Unlike elements such as carbon (¹²C at ~99%) or hydrogen (¹H at >99%), bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal proportions (approximately 50.69% and 49.31%, respectively).[5] This near 1:1 ratio is the cornerstone of its mass spectrometric signature.[6][7]

-

A Single Bromine Atom: A molecule containing one bromine atom will exhibit two peaks of almost equal height in the molecular ion region, separated by 2 m/z units (the M⁺ peak and the M+2 peak).[8]

-

Two Bromine Atoms: For a molecule like this compound, this pattern is squared. The statistical probability of the different isotopic combinations results in a characteristic triplet in the molecular ion region:

-

M⁺ Peak: Contains two ⁷⁹Br isotopes.

-

M+2 Peak: Contains one ⁷⁹Br and one ⁸¹Br isotope.

-

M+4 Peak: Contains two ⁸¹Br isotopes.

-

The relative intensity of these M⁺, M+2, and M+4 peaks will be approximately 1:2:1 , an unmistakable indicator of a dibrominated species.[9]

Experimental Protocol: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

The analysis of a semi-volatile, thermally stable compound like this compound is ideally suited for Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS). The GC provides excellent separation from any impurities or starting materials, while EI provides reproducible fragmentation patterns for structural confirmation.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound crystalline solid.[10]

-

Dissolve the solid in 1 mL of a high-purity, volatile solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a working concentration of approximately 1-10 µg/mL. The optimal concentration should be determined to avoid detector saturation while ensuring a strong signal-to-noise ratio.

-

-

Instrument Configuration & Analysis:

-

Inject 1 µL of the prepared sample into the GC-MS system.

-

Initiate the data acquisition using the parameters outlined in the tables below. The chosen parameters are designed to ensure efficient volatilization, good chromatographic separation, and classic, library-matchable fragmentation.

-

Data Presentation: Recommended GC-MS Parameters

Table 1: Gas Chromatography (GC) Conditions

| Parameter | Value | Rationale |

|---|---|---|

| Injection Port Temp. | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |

| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp chromatographic peaks. |

| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |

| Flow Rate | 1.0 mL/min (Constant Flow) | Provides consistent retention times and optimal separation. |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) | A non-polar column ideal for separating aromatic compounds based on boiling point. |

| Oven Program | Initial: 100 °C, hold 2 min | Allows for solvent elution and focusing of the analyte band. |

| Ramp: 15 °C/min to 280 °C | A moderate ramp ensures good separation from potential contaminants. |

| | Final Hold: 280 °C for 5 min | Ensures elution of any less volatile compounds and cleans the column. |

Table 2: Mass Spectrometry (MS) Conditions

| Parameter | Value | Rationale |

|---|---|---|

| Ionization Mode | Electron Ionization (EI) | "Hard" ionization technique that produces repeatable and extensive fragmentation for structural elucidation.[11] |

| Electron Energy | 70 eV | The industry standard energy that creates reproducible fragmentation patterns found in spectral libraries like NIST.[12] |

| Mass Range | 50 - 350 m/z | Covers the expected molecular ion cluster and all significant fragment ions. |

| Ion Source Temp. | 230 °C | A standard source temperature that minimizes analyte condensation and thermal degradation. |

| Quadrupole Temp. | 150 °C | Ensures consistent ion transmission and mass filtering. |

| Scan Speed | ~2-3 scans/sec | Provides sufficient data points across the eluting chromatographic peak for accurate spectral deconvolution. |

Visualization: Experimental Workflow

Caption: Workflow for GC-EI-MS analysis of this compound.

Decoding the Spectrum: Fragmentation Analysis

Upon ionization, the this compound molecule forms an energetically unstable molecular ion (M⁺•) which then undergoes fragmentation.[13] The resulting mass spectrum is a composite of the molecular ion and its various fragment ions.

The Molecular Ion Cluster

As predicted, the most telling feature is the molecular ion cluster. The structure C₉H₁₀Br₂ results in peaks at m/z 276, 278, and 280 . The peak at m/z 278, containing one of each bromine isotope, is the most probable combination and is therefore the most abundant peak in the cluster, followed by the peaks at m/z 276 (two ⁷⁹Br) and 280 (two ⁸¹Br) in a classic 1:2:1 ratio . The NIST spectral database confirms the top peak is at m/z 278, suggesting the molecular ion is the base peak, indicative of a stable aromatic system.[3]

Primary Fragmentation Pathways

The fragmentation of the molecular ion is governed by the cleavage of the weakest bonds and the formation of the most stable products. For this molecule, two primary pathways dominate: loss of a methyl radical and loss of a bromine radical.

-

Loss of a Methyl Radical (-•CH₃): Benzylic cleavage is a highly favorable process in alkylbenzenes.[14] The loss of a methyl group (15 Da) from the molecular ion leads to a stable dibrominated cation.

-

[C₉H₁₀Br₂]⁺• → [C₈H₇Br₂]⁺ + •CH₃

-

This results in a prominent isotopic cluster at m/z 261, 263, and 265 , which will also exhibit the characteristic 1:2:1 intensity ratio.

-

-

Loss of a Bromine Radical (-•Br): The carbon-bromine bond is weaker than the C-C or C-H bonds of the aromatic system, making its cleavage a common fragmentation event.[8]

-

[C₉H₁₀Br₂]⁺• → [C₉H₁₀Br]⁺ + •Br

-

This fragmentation produces an ion cluster around m/z 197 and 199 . Because this fragment contains only one bromine atom, these peaks will appear in a 1:1 ratio .

-

Visualization: Fragmentation Pathway

Caption: Primary fragmentation pathways of this compound under EI.

Data Presentation: Summary of Key Ions

Table 3: Interpretation of Major Peaks in the Mass Spectrum

| m/z (Isotopologue Cluster) | Proposed Formula | Identity/Origin | Isotopic Pattern |

|---|---|---|---|

| 276, 278, 280 | [C₉H₁₀Br₂]⁺• | Molecular Ion (M⁺•) | 1:2:1 |

| 261, 263, 265 | [C₈H₇Br₂]⁺ | [M - CH₃]⁺ | 1:2:1 |

| 197, 199 | [C₉H₁₀Br]⁺ | [M - Br]⁺ | 1:1 |

| 182, 184 | [C₈H₇Br]⁺ | [M - CH₃ - Br]⁺ | 1:1 |

| 118 | [C₉H₁₀]⁺ | [M - 2Br]⁺ | N/A |

| 105 | [C₈H₉]⁺ | [M - 2Br - CH₃]⁺ or Tropylium-like ion | N/A |

Conclusion: A Self-Validating Analysis

The mass spectrometric analysis of this compound is a textbook example of how inherent molecular properties can be leveraged for confident structural confirmation. The protocol described herein is a self-validating system: the GC provides a pure analyte to the MS, and the resulting spectrum must exhibit the characteristic 1:2:1 isotopic cluster for the molecular ion and its dibrominated fragments. The presence of this signature, combined with logical fragmentation patterns such as the loss of methyl and bromine radicals, provides irrefutable evidence for the compound's identity. This guide equips the modern scientist with the foundational knowledge and practical methodology to move beyond simple data collection to a state of true analytical understanding.

References

-

mass spectra - the M+2 peak. Chemguide. [Link]

-

Isotopes in Mass Spectrometry. Chemistry Steps. [Link]

-

Other Important Isotopes- Br and Cl. Chemistry LibreTexts. [Link]

-

The M+1 & M+2 Peaks. Save My Exams. [Link]

-

Benzene, 2,4-dibromo-1,3,5-trimethyl-. NIST WebBook. [Link]

-

This compound. PubChem. [Link]

-

Benzene, 2,4-dibromo-1,3,5-trimethyl-. NIST WebBook. [Link]

-

Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. ACS Publications. [Link]

-

Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. [Link]

-

mass spectra - fragmentation patterns. Chemguide. [Link]

-

An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. National Institutes of Health (NIH). [Link]

-

C9H12 mass spectrum of 1,3,5-trimethylbenzene mesitylene fragmentation pattern. Doc Brown's Chemistry. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Benzene, 2,4-dibromo-1,3,5-trimethyl- [webbook.nist.gov]

- 3. This compound | C9H10Br2 | CID 81368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzene, 2,4-dibromo-1,3,5-trimethyl- [webbook.nist.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. savemyexams.com [savemyexams.com]

- 10. This compound | 6942-99-0 | TCI AMERICA [tcichemicals.com]

- 11. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rroij.com [rroij.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. C9H12 mass spectrum of 1,3,5-trimethylbenzene mesitylene fragmentation pattern of m/z m/e ions for analysis and identification of mesitylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Introduction: The Role of FT-IR in Characterizing Complex Intermediates

An In-Depth Technical Guide to the FT-IR Spectrum of 2,4-Dibromomesitylene

Abstract: This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2,4-Dibromomesitylene (1,3-dibromo-2,4,6-trimethylbenzene). Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple peak list to offer a foundational understanding of the vibrational spectroscopy of this polysubstituted aromatic compound. We will explore the theoretical underpinnings of its spectral features, present a robust experimental protocol for data acquisition, provide a detailed interpretation of expected absorption bands, and explain the causal relationships between molecular structure and vibrational modes.

2,4-Dibromomesitylene is a substituted aromatic hydrocarbon, often utilized as a building block or intermediate in the synthesis of more complex molecular architectures, including ligands for organometallic chemistry and precursors for active pharmaceutical ingredients (APIs). In any synthetic workflow, unambiguous structural confirmation of such intermediates is critical to ensure the integrity of the final product.

Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose. By probing the vibrational modes of a molecule's constituent bonds, FT-IR provides a unique "fingerprint," allowing for the verification of functional groups and substitution patterns. This guide explains how to leverage FT-IR spectroscopy to confidently identify 2,4-Dibromomesitylene and distinguish it from related isomers or precursors.

Theoretical Framework: Vibrational Modes in a Pentasubstituted Benzene Ring